molecular formula C8H6BrN3 B599631 3-(4-Bromophenyl)-1H-[1,2,4]triazole CAS No. 118863-62-0

3-(4-Bromophenyl)-1H-[1,2,4]triazole

Cat. No.: B599631
CAS No.: 118863-62-0
M. Wt: 224.061
InChI Key: XJSPWQRTWATLKK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-[1,2,4]triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with formamide to form the corresponding formamidine, which then undergoes cyclization with hydrazine to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-1H-[1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products:

  • Substituted triazoles with various functional groups.
  • Oxidized or reduced derivatives of the triazole ring.

Scientific Research Applications

3-(4-Bromophenyl)-1H-[1,2,4]triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial and anticancer agents.

    Materials Science: The compound is utilized in the synthesis of polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.

    Benzotriazoles: These contain a fused benzene ring with the triazole, offering different electronic properties.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms, often used in similar applications.

Uniqueness: 3-(4-Bromophenyl)-1H-[1,2,4]triazole is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties, making it a versatile building block in synthetic chemistry and a potent molecule in medicinal applications .

Properties

IUPAC Name

5-(4-bromophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSPWQRTWATLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677593
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118863-62-0
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118863-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydrazine hydrate (1.96 mL, 40.4 mmol) in acetic acid (91.9 mL, 36.8 mmol) was added (E)-4-bromo-N-((dimethylamino)methylene)benzamide (9.38 g, 36.8 mmol) and the mixture stirred at 90° C. for 1.5 hours. The reaction mixture was concentrated to about 10 mL and diluted with ether (50 mL). The resulting white solid was collected by vacuum filtration, rinsing with excess ether, and dried to afford 5-(4-bromophenyl)-1H-1,2,4-triazole (5.48 g, 66%) which was carried on without further purification. LCMS (APCI+) m/z 224, 226 [M+H]+.
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
91.9 mL
Type
reactant
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step One

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